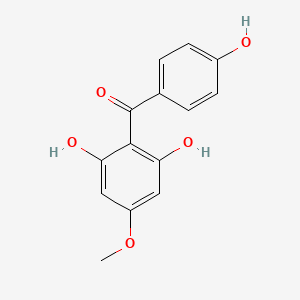

2,6,4'-Trihydroxy-4-methoxybenzophenone

Beschreibung

Contextualization within Natural Products Chemistry

2,6,4'-Trihydroxy-4-methoxybenzophenone is recognized as a naturally occurring compound, predominantly isolated from two key botanical sources. Its presence in the plant kingdom situates it within the broader field of phytochemistry, the study of chemicals derived from plants.

The compound has been successfully isolated from the rhizomes of Anemarrhena asphodeloides Bunge, a plant used in traditional Chinese medicine. epo.org Bioassay-guided purification of extracts from these rhizomes has consistently identified this compound as one of its constituents. epo.org The isolation process typically involves extraction with solvents like diethyl ether, followed by chromatographic separation techniques. epo.org

Another significant natural source is the fruit of Phaleria macrocarpa (Scheff.) Boerl., an Indonesian medicinal plant. google.comchemicalbook.com Researchers have isolated the compound from the ethyl acetate (B1210297) fraction of the plant's fruit extracts. google.comchemicalbook.comnih.gov The isolation from P. macrocarpa often involves extraction with methanol (B129727), followed by partitioning with various solvents and purification using column chromatography and recrystallization. researchgate.net The compound is described as a red-brown spherical crystal with a melting point of 129-131 °C. researchgate.net

While the compound is primarily obtained from these natural sources for research purposes, the general synthesis of benzophenone (B1666685) derivatives often involves methods like the Friedel-Crafts acylation. chegg.com However, a specific, detailed total synthesis for this compound is not widely documented in the available scientific literature, underscoring the current reliance on natural product isolation.

Overview of Current Research Trajectories and Significance

Academic investigation into this compound is multifaceted, exploring a range of potential biological activities. The significance of this research lies in understanding the compound's mechanism of action at a molecular level and identifying its potential as a lead compound for further study.

Cytotoxic and Apoptotic Effects: A significant area of research has focused on the compound's effects on cancer cells. Studies have shown that this compound is a potent anti-proliferative agent against the HT-29 human colon carcinoma cell line. google.com It has been observed to inhibit cell proliferation and induce apoptosis (programmed cell death) in these cells in a dose- and time-dependent manner. chemicalbook.comnih.gov Morphological changes in treated HT-29 cells include cell shrinkage, membrane blebbing, and DNA fragmentation, all hallmarks of apoptosis. google.comchemicalbook.com

Notably, the compound displays selective cytotoxicity. While it is effective against HT-29 cancer cells, it causes significantly less damage to normal human cell lines, such as WRL-68 (liver) and MRC-5 (lung fibroblast) cells. chemicalbook.comnih.gov Mechanistic studies suggest that its apoptotic action in HT-29 cells is mediated by the upregulation of pro-apoptotic proteins like Bak and PUMA, as well as the regulatory proteins Bcl-2 and Mcl-1, indicating an involvement of the mitochondria-dependent pathway. chemicalbook.comnih.gov Furthermore, it has been shown to cause cell cycle arrest in the G0/G1 phase. chemicalbook.comnih.gov

Neurotrophic Activity: Research has also highlighted the neurotrophic properties of this benzophenone. When isolated from Anemarrhena asphodeloides, it was found to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 µg/mL. epo.orgresearchgate.net This activity suggests a potential role in promoting neuronal growth and differentiation, a significant area of interest in neuroscience research.

Antioxidant and Enzyme Inhibitory Activity: The compound demonstrates notable antioxidant properties. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, it exhibited strong antioxidant activity with an IC50 value of 10.57 µg/mL. researchgate.netresearchgate.net This activity is substantial, approaching that of the standard antioxidant quercetin (B1663063). researchgate.net

Furthermore, this compound has been shown to inhibit the activity of certain enzymes. It displays significant inhibition of pancreatic lipase (B570770) and weak inhibitory activity against testosterone (B1683101) 5α-reductase. epo.orgresearchgate.net These findings open avenues for investigating its potential role in metabolic regulation and hormone-related processes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,6-dihydroxy-4-methoxyphenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-19-10-6-11(16)13(12(17)7-10)14(18)8-2-4-9(15)5-3-8/h2-7,15-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEMIGSUACCKND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)O)C(=O)C2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of 2,6,4'-Trihydroxy-4-methoxybenzophenone

This benzophenone (B1666685) has been isolated from a select number of plant families, indicating a specific chemotaxonomic distribution. Its presence is well-documented in the rhizomes, fruits, and leaves of particular species.

The compound has been successfully isolated from both the fruits and leaves of Phaleria macrocarpa (Scheff.) Boerl, an Indonesian medicinal plant. nih.govugm.ac.id In the fruits, it was isolated from an ethyl acetate (B1210297) fraction. chemfaces.com Similarly, studies on the leaves have reported its isolation from the ethyl acetate extract, where it was identified as a red-brown spherical crystal. ugm.ac.id

Investigations into the chemical composition of Iris species have confirmed the presence of this compound. Specifically, it has been isolated from the rhizomes of Iris adriatica, an endemic taxon from Croatia. researchgate.net While extracts of Iris pallida are known to contain various phenolic compounds, including benzophenones, the specific isolation of this compound from this particular species is a subject of ongoing phytochemical studies.

Current scientific literature does not prominently feature the detection or isolation of this compound from Aniba rosaeodora (rosewood). While this plant is a rich source of other aromatic compounds, the presence of this specific benzophenone has not been established.

Table 1: Botanical Sources of this compound

| Botanical Name | Family | Plant Part(s) |

| Anemarrhena asphodeloides | Asparagaceae | Rhizomes |

| Phaleria macrocarpa | Thymelaeaceae | Fruits, Leaves |

| Iris adriatica | Iridaceae | Rhizomes |

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources relies on multi-step extraction and purification protocols, primarily utilizing solvent-based methods.

Solvent extraction is the foundational step for isolating this compound. The choice of solvent is critical and is based on the polarity of the target molecule.

Anemarrhena asphodeloides : For the rhizomes of this plant, an initial extraction with 80% ethanol (B145695) has been used to create a xanthone-enriched fraction from which this compound was identified as a minor component. mdpi.com Another approach involved ultrasonication-assisted extraction with 50% ethanol. academicjournals.org

Phaleria macrocarpa : A common procedure for the leaves involves initial extraction with methanol (B129727). ugm.ac.id The concentrated methanolic extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and finally ethyl acetate. ugm.ac.id The this compound is typically isolated from the ethyl acetate fraction. chemfaces.comnih.govugm.ac.id This fraction is then further purified using techniques like column chromatography and preparative thin-layer chromatography (TLC). ugm.ac.id For the fruits, both ethanol and ethyl acetate have been documented as effective extraction solvents. nih.govnih.gov

Iris adriatica : The rhizomes of I. adriatica have been extracted using a mixture of dichloromethane (B109758) and methanol (CH2Cl2/MeOH, 2:1 v/v). bg.ac.rs The resulting crude extract is then fractionated using silica (B1680970) gel column chromatography. bg.ac.rs Final purification of this compound from the collected fractions is achieved through preparative TLC on silica gel. bg.ac.rs

Table 2: Summary of Extraction and Purification Protocols

| Plant Source | Plant Part | Initial Extraction Solvent | Purification Techniques |

| Anemarrhena asphodeloides | Rhizomes | Ethanol (50% or 80%) | Ultrasonication, Centrifugation |

| Phaleria macrocarpa | Leaves | Methanol | Liquid-liquid partitioning (n-hexane, chloroform, ethyl acetate), Column Chromatography, Preparative TLC, Recrystallization |

| Phaleria macrocarpa | Fruits | Ethanol, Ethyl Acetate | Not specified in detail |

| Iris adriatica | Rhizomes | Dichloromethane/Methanol (2:1) | Silica Gel Column Chromatography, Preparative TLC |

Chromatographic Separation Methodologies

The purification of this compound from complex plant extracts relies heavily on a series of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of the target molecule with high purity.

Vacuum Liquid Chromatography (VLC) and High-Performance Liquid Chromatography (HPLC)

Vacuum Liquid Chromatography (VLC) often serves as an initial, coarse separation technique for crude plant extracts. It is a variant of column chromatography that utilizes a vacuum to facilitate the movement of the mobile phase through the stationary phase, typically silica gel or alumina. This method allows for the rapid fractionation of large quantities of extract into simpler mixtures. While specific protocols for the use of VLC in the isolation of this compound are not extensively detailed in the available literature, it is a common preliminary step in the broader workflow of natural product isolation.

Following initial fractionation by methods such as VLC or column chromatography, High-Performance Liquid Chromatography (HPLC) is frequently employed for the final purification of this compound. HPLC offers superior resolution and efficiency compared to lower-pressure techniques. Reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common choice for separating moderately polar compounds like benzophenones. sielc.comsigmaaldrich.com For instance, a method for a related compound, 4-methoxybenzophenone, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The separation is typically monitored by a UV detector, as benzophenones absorb UV light. sigmaaldrich.com The scalability of HPLC methods allows for both analytical quantification and preparative isolation of the pure compound. sielc.com

Reverse-Phase Flash Chromatography for Fractionation

Reverse-phase flash chromatography is a purification technique that is particularly well-suited for the separation of polar and water-soluble compounds from natural product extracts. biotage.com This method utilizes a nonpolar stationary phase (such as C18-functionalized silica) and polar mobile phases. It is an advancement over traditional flash chromatography, offering a different selectivity that is often complementary to normal-phase chromatography.

The primary advantage of reverse-phase flash chromatography is its ability to efficiently separate compounds that are poorly retained or insoluble in the non-polar solvents used in normal-phase chromatography. wfu.edu The process can be optimized by adjusting the gradient of the mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol. biotage.com For compounds with acidic or basic functionalities, the addition of modifiers such as formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution. biotage.comwfu.edu This technique is scalable, allowing for the purification of milligrams to grams of a target compound, making it a valuable tool for obtaining sufficient quantities of this compound for further studies. biotage.com

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy employed to isolate bioactive compounds from natural sources. This approach involves a systematic process of separating a crude extract into fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation, and the process is repeated until a pure, active compound is isolated.

This strategy has been successfully applied in the isolation of this compound. For example, an extract of the rhizomes of Anemarrhena asphodeloides was found to exhibit neurotrophic activity. chemfaces.com Through bioassay-guided purification, this compound was identified as one of the active constituents responsible for inducing neurite outgrowth in PC-12 cells. chemfaces.com Similarly, bioassay-guided fractionation of the fruit extract of Phaleria macrocarpa has been used to identify compounds with antidiabetic properties. nih.govnih.gov While these studies may focus on a specific bioactivity, the fractionation process itself, often involving various chromatographic steps, leads to the successful isolation of individual compounds like this compound. chemfaces.com

Comparative Analysis of Isolation Yields and Purity from Natural Sources

The yield and purity of this compound obtained from natural sources are influenced by the plant species, the part of the plant used, the extraction method, and the purification strategy.

In one documented instance, the compound was isolated from the ethyl acetate extract of the leaves of Phaleria macrocarpa (Scheff.) Boerl. nii.ac.jp The isolation process involved initial extraction with methanol, followed by partitioning with n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction was then subjected to column chromatography. This procedure yielded 8 mg of this compound, which was isolated as red-brown spherical crystals. nii.ac.jp

The compound has also been isolated from the rhizomes of Anemarrhena asphodeloides as one of the active principles identified through bioassay-guided fractionation. chemfaces.com While the exact yield from this source is not specified in the available literature, its identification as a major active constituent suggests a notable presence in the plant.

A direct comparison of yields and purities from different sources is challenging due to variations in the reported experimental details. However, the available data indicates that Phaleria macrocarpa is a confirmed source with a quantified yield. The purity of the isolated compound is often confirmed through spectroscopic methods such as NMR and mass spectrometry, as was the case for the compound isolated from P. macrocarpa. nii.ac.jp

Below is a table summarizing the findings from the isolation of this compound from a documented natural source.

| Natural Source | Plant Part | Extraction & Fractionation | Chromatographic Method | Yield | Purity Confirmation |

| Phaleria macrocarpa (Scheff.) Boerl | Leaves | Methanol extraction, followed by partitioning with n-hexane, chloroform, and ethyl acetate. | Column chromatography of the ethyl acetate fraction. | 8 mg | Spectroscopic identification (UV, IR, 1H NMR, 13C NMR, 2D NMR). nii.ac.jp |

| Anemarrhena asphodeloides BUNGE | Rhizomes | Diethyl ether extraction. | Bioassay-guided purification. | Not specified | Identified as an active principle. chemfaces.com |

Chemical Synthesis and Derivatization Strategies for 2,6,4 Trihydroxy 4 Methoxybenzophenone

Green Chemistry Approaches in 2,6,4'-Trihydroxy-4-methoxybenzophenone Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.comyoutube.com Traditional Friedel-Crafts acylations often use stoichiometric amounts of moisture-sensitive Lewis acids and volatile organic solvents, which can be environmentally problematic. rsc.org

Modern, greener approaches to benzophenone (B1666685) synthesis focus on alternative catalysts and solvents.

Deep Eutectic Solvents (DES): A deep eutectic solvent, such as one made from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), can function as both a green solvent and a catalyst for Friedel-Crafts acylation. These solvents are often low-cost, have low toxicity, and can be reused multiple times. rsc.org

Microwave Irradiation: The use of microwave irradiation can significantly shorten reaction times, increasing energy efficiency. rsc.org

Greener Solvents and Energy Sources: The principles of green chemistry also encourage the use of environmentally benign solvents. For example, photoreduction reactions involving benzophenones have been successfully carried out using ethanol (B145695) as a renewable solvent and sunlight as a clean energy source. hilarispublisher.comresearchgate.netijpda.org Applying similar principles to the core synthesis, such as by using heterogeneous, recyclable catalysts, can reduce waste and environmental impact. acs.org

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Friedel-Crafts Acylation | Green Friedel-Crafts Acylation |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of reusable catalysts (e.g., zeolites, DES) imist.marsc.org |

| Solvent | Volatile organic compounds (VOCs) | Deep eutectic solvents, or solvent-free conditions imist.marsc.org |

| Energy | Conventional heating | Microwave irradiation rsc.org |

| Waste | Large amounts of toxic waste | Reduced waste, recyclable catalyst/solvent rsc.org |

Chemical Reactivity and Derivatization of this compound

The chemical reactivity of this compound is dictated by its functional groups: the phenolic hydroxyls, the methoxy (B1213986) ether, the aromatic rings, and the ketone carbonyl group. These sites allow for a variety of derivatization reactions.

The phenolic hydroxyl groups make the molecule susceptible to oxidation. The compound has been noted for its antioxidant activity, which inherently involves the compound itself being oxidized to neutralize free radicals. chemfaces.comtargetmol.com

A significant oxidation reaction for molecules containing methoxy groups on an aromatic ring is O-demethylation. This reaction converts a methoxy group (-OCH₃) into a hydroxyl group (-OH). Studies on structurally similar compounds, such as methoxyflavones, have shown that cytochrome P450 enzymes can catalyze such O-demethylation reactions. nih.gov It is plausible that this compound could undergo a similar enzymatic or chemical oxidation, particularly at the 4'-methoxy position. This would result in the formation of the corresponding tetrahydroxy derivative, 2,4,6,4'-tetrahydroxybenzophenone. This transformation could be a key metabolic pathway if the compound is processed biologically.

Reduction Reactions and Corresponding Derivatives

The reduction of the carbonyl group in benzophenones is a fundamental transformation that yields the corresponding diarylmethanol, also known as a benzhydrol. In the case of this compound, this reaction converts the ketone functionality into a secondary alcohol, leading to the formation of (2,6-dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanol. This transformation can be achieved through various established chemical and biological methods.

Chemical Reduction Methods:

Common laboratory reducing agents are effective for the reduction of the benzophenone core. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones to alcohols and is a suitable choice for this transformation. mt.comchegg.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. mt.comchegg.com The hydride from sodium borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide yields the benzhydrol. Given the phenolic hydroxyl groups on the substrate, it is important to use a sufficient amount of the reducing agent.

Catalytic hydrogenation is another powerful method for the reduction of benzophenones. ijpcbs.comnih.gov This process typically involves the use of hydrogen gas (H₂) and a metal catalyst. nih.govchemfaces.com Various catalysts can be employed, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. ijpcbs.com The reaction conditions, such as pressure and temperature, can be optimized to achieve selective reduction of the carbonyl group without affecting the aromatic rings. ijpcbs.com

| Reduction Method | Reagents and Conditions | Primary Product | General Applicability |

|---|---|---|---|

| Sodium Borohydride Reduction | NaBH₄, Methanol or Ethanol, Room Temperature | (2,6-dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanol | Widely used for selective ketone reduction. mt.comresearchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni, Various solvents (e.g., 2-propanol, ethanol) | (2,6-dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanol | Effective for selective hydrogenation of the carbonyl group. ijpcbs.com |

Biocatalytic Reduction:

In addition to chemical methods, biocatalytic approaches using microorganisms have been shown to be effective for the reduction of benzophenones. Studies on the biotransformation of benzophenone have demonstrated that various microorganisms, including marine microalgae, can reduce the carbonyl group to a secondary alcohol. targetmol.comwikipedia.org For instance, cultured cells of marine microalgae have been shown to reduce benzophenone to diphenylmethanol. targetmol.comwikipedia.orgnih.gov This enzymatic reduction is often followed by glycosylation of the newly formed hydroxyl group. targetmol.comrealgenelabs.comnih.gov Such biocatalytic methods offer an environmentally benign alternative to chemical reductions.

The resulting benzhydrol derivative, (2,6-dihydroxy-4-methoxyphenyl)(4-hydroxyphenyl)methanol, is a key intermediate for further derivatization, particularly for the synthesis of glycosylated benzhydrols which have shown potential biological activities.

Electrophilic Aromatic Substitution Patterns and Modification Potential

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the benzene (B151609) rings. mt.com The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Both hydroxyl and methoxy groups are strong activating groups and are ortho, para-directors. This means they increase the electron density of the aromatic ring, making it more nucleophilic and directing incoming electrophiles to the positions ortho and para to themselves.

Analysis of Substitution Patterns:

Ring A (2,6-dihydroxy-4-methoxyphenyl): This ring is highly activated due to the presence of two hydroxyl groups and one methoxy group. The positions ortho to the methoxy group are occupied by hydroxyl groups (positions 2 and 6). The position para to the methoxy group is the point of attachment to the carbonyl group. The positions ortho to the hydroxyl groups are either substituted or adjacent to other substituents, leading to steric hindrance. The positions meta to the methoxy group (positions 3 and 5) are also ortho and para to the hydroxyl groups, making them the most likely sites for electrophilic attack.

Ring B (4'-hydroxyphenyl): This ring is activated by the hydroxyl group at the 4'-position. The positions ortho to this hydroxyl group (3' and 5') are the most probable sites for electrophilic substitution. The position para to the hydroxyl group is attached to the carbonyl carbon.

Potential Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst for less activated rings. However, due to the high activation of the rings in this compound, the reaction may proceed even without a catalyst. The substitution is expected to occur at the 3' and/or 5' positions on Ring B and potentially at the 3 and/or 5 positions on Ring A.

Nitration: The introduction of a nitro group (-NO₂) is typically accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The strong activating nature of the hydroxyl and methoxy groups would likely lead to polysubstitution and potential oxidation under harsh nitrating conditions. Milder conditions would be necessary to achieve selective mononitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds. researchgate.nettargetmol.com However, these reactions are often incompatible with strongly activating groups like hydroxyls, which can coordinate with the Lewis acid catalyst. targetmol.com Therefore, protection of the hydroxyl groups would likely be necessary before attempting a Friedel-Crafts reaction. For instance, a Friedel-Crafts acylation could be used to introduce an acyl group at the 3' or 5' position of a protected derivative. chegg.com

| Reaction Type | Typical Reagents | Predicted Substitution Sites | Considerations |

|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, optional catalyst | 3', 5' on Ring B; 3, 5 on Ring A | High reactivity may lead to polysubstitution. |

| Nitration | HNO₃, H₂SO₄ (milder conditions) | 3', 5' on Ring B; 3, 5 on Ring A | Risk of oxidation and polysubstitution. |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid (e.g., AlCl₃) | Requires protection of hydroxyl groups. | Hydroxyl groups interfere with the catalyst. targetmol.com |

Glycosylation Strategies and Benzophenone Glycoside Synthesis

Glycosylation, the attachment of a carbohydrate moiety, is a common modification of natural products that can significantly alter their biological properties. For this compound, glycosylation can occur at any of the three hydroxyl groups. The synthesis of benzophenone glycosides can be achieved through both chemical and enzymatic methods.

Chemical Glycosylation Methods:

Koenigs-Knorr Reaction: This is a classical method for forming glycosidic bonds. It involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (in this case, one of the hydroxyl groups of the benzophenone) in the presence of a promoter, typically a silver or mercury salt. The stereochemical outcome of the reaction can often be controlled by the choice of protecting groups on the sugar donor. To achieve regioselectivity, it is usually necessary to protect two of the three hydroxyl groups on the benzophenone nucleus prior to the glycosylation step.

Phase-Transfer Catalysis (PTC): PTC offers a milder alternative for glycosylation. This method typically involves a two-phase system (e.g., organic solvent and aqueous base) with a phase-transfer catalyst that facilitates the reaction between the deprotonated phenol (B47542) and the glycosyl donor in the organic phase. This can be a highly efficient method for the synthesis of aryl glycosides.

Enzymatic Glycosylation:

Enzymatic methods provide a highly regio- and stereoselective approach to glycosylation, often without the need for protecting groups. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., a nucleotide sugar) to an acceptor molecule. Studies have shown that various phenolic compounds, including benzophenones, can serve as substrates for glycosyltransferases from microbial or plant sources.

Furthermore, biotransformation using whole-cell systems, such as cultured plant cells, has been successfully employed for the glycosylation of benzophenones. realgenelabs.comnih.gov These systems can perform both the reduction of the carbonyl group and the subsequent glycosylation of the resulting benzhydrol. realgenelabs.com

| Glycosylation Strategy | Key Features | Typical Reactants |

|---|---|---|

| Koenigs-Knorr Reaction | Classical chemical method, often requires protection of other hydroxyls. | Glycosyl halide, silver or mercury salt promoter. |

| Phase-Transfer Catalysis | Milder conditions, good for aryl glycosides. | Glycosyl donor, aqueous base, phase-transfer catalyst. |

| Enzymatic Glycosylation | High regio- and stereoselectivity, no protecting groups needed. | Glycosyltransferase, activated sugar donor (e.g., UDP-glucose). |

| Whole-Cell Biotransformation | Can perform multiple transformations (e.g., reduction and glycosylation). realgenelabs.com | Cultured plant or microbial cells. realgenelabs.comnih.gov |

Advanced Structural Elucidation and Analytical Characterization of 2,6,4 Trihydroxy 4 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmationchemfaces.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural confirmation of 2,6,4'-Trihydroxy-4-methoxybenzophenone. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. chemfaces.comresearchgate.net

One-Dimensional NMR (¹H, ¹³C, DEPT)chemfaces.comchemicalbook.com

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), provide the fundamental framework for the structural analysis of the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons on its two phenyl rings and the methoxy (B1213986) group protons.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound shows signals for the carbonyl carbon, the oxygen-substituted aromatic carbons, the unsubstituted aromatic carbons, and the methoxy carbon.

The DEPT-135 experiment is instrumental in distinguishing between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons, such as the carbonyl carbon and substituted aromatic carbons, are not observed. This technique, used in conjunction with the standard ¹³C NMR, allows for the definitive assignment of each carbon signal. chemfaces.com

The chemical shifts for the protons and carbons of this compound are assigned based on these one-dimensional experiments and further confirmed by two-dimensional NMR data. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data synthesized from analytical findings)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Carbon Type (DEPT) |

| 1' | - | 132.2 | C |

| 2', 6' | 7.75 (d) | 131.7 | CH |

| 3', 5' | 6.95 (d) | 113.7 | CH |

| 4' | - | 162.5 | C |

| 1 | - | 111.5 | C |

| 2, 6 | - | 160.0 | C |

| 3, 5 | 6.25 (s) | 96.0 | CH |

| 4 | - | 165.0 | C |

| C=O | - | 196.5 | C |

| 4-OCH₃ | 3.85 (s) | 55.5 | CH₃ |

Note: 'd' denotes a doublet, 's' denotes a singlet. Assignments are based on typical chemical shift values and confirmed by 2D NMR.

Two-Dimensional NMR (HMQC, HMBC)chemfaces.comchemicalbook.com

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC) spectrum correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). libretexts.orgcolumbia.edu This experiment allows for the direct assignment of protonated carbons. For instance, the proton signal at δ 6.25 ppm shows a correlation with the carbon signal at δ 96.0 ppm, confirming the assignment of C3 and C5. researchgate.net Similarly, the aromatic protons at δ 7.75 ppm and δ 6.95 ppm are correlated to their respective carbons C2'/C6' and C3'/C5'. researchgate.net

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems), which helps to connect the different fragments of the molecule. columbia.eduustc.edu.cn Key HMBC correlations for this compound include:

The protons of the methoxy group (δ 3.85) show a correlation to the C4' carbon (δ 162.5), confirming the position of the methoxy group.

The protons at C2' and C6' (δ 7.75) show correlations to the carbonyl carbon (δ 196.5) and the C4' carbon (δ 162.5).

The protons at C3 and C5 (δ 6.25) show correlations to the surrounding quaternary carbons (C1, C2, C4, C6) and the carbonyl carbon, linking the two aromatic rings via the ketone bridge. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry techniques are vital for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)chemicalbook.com

HR-ESI-MS provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₂O₅), the calculated exact mass is 260.0685 Da. nih.gov HR-ESI-MS analysis would show a pseudomolecular ion, such as [M-H]⁻ at m/z 259.0612 in negative ion mode or [M+H]⁺ at m/z 261.0759 in positive ion mode. The high resolution of the instrument allows for the differentiation of compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in MS/MS experiments on the precursor ion can further confirm the structure. For instance, characteristic fragments would arise from the cleavage of the bond between the carbonyl group and the phenyl rings. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identitychemfaces.com

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an effective technique for assessing the purity of a sample and confirming the identity of this compound. The compound is first separated from any impurities on the GC column, and the mass spectrometer then records the mass spectrum of the eluting compound. The resulting mass spectrum shows a molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be compared to library spectra for identification. researchgate.net A proposed fragmentation for this compound involves initial cleavages on either side of the carbonyl group, leading to characteristic benzoyl and substituted phenyl fragments. researchgate.netresearchgate.net

Table 2: Key Fragmentation Ions in GC-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 260 | [M]⁺ (Molecular Ion) |

| 137 | [C₈H₉O₂]⁺ (Hydroxy-methoxyphenyl fragment) |

| 123 | [C₇H₃O₃]⁺ (Trihydroxyphenyl fragment) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: Fragmentation data is based on the proposed fragmentation diagram and general principles of mass spectrometry. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtureslibretexts.org

LC-MS is a powerful technique for the analysis of this compound in complex matrices, such as plant extracts or biological fluids. ekb.eg The liquid chromatography step separates the target compound from other components in the mixture. The eluent is then introduced into the mass spectrometer, which provides detection and structural confirmation. LC-MS/MS methods, often using a triple quadrupole or Q-TOF analyzer, offer high selectivity and sensitivity for quantifying the compound. nih.govnih.gov This is particularly useful in metabolic studies or for profiling the chemical constituents of natural products where the compound of interest may be present at low concentrations. ekb.egresearchgate.net For instance, an LC-ESI-MS/MS method can be developed to specifically detect and quantify this compound in an ethyl acetate (B1210297) fraction of a plant extract, distinguishing it from other isomeric or related benzophenones. chemfaces.comresearchgate.net

Chromatographic-Spectroscopic Coupling for Identification and Quantification

Hyphenated analytical techniques, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are central to the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a powerful method for the detection and preliminary identification of this compound in extracts. HPLC separates the compound from other components in a mixture based on its polarity and interaction with the stationary phase. The DAD detector then records the ultraviolet-visible (UV-Vis) spectrum of the eluting compound, providing characteristic absorbance maxima that aid in its identification. For benzophenones, the characteristic UV absorption is a key identifier.

For unambiguous structural confirmation and highly accurate mass measurement, HPLC is often coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS). This technique provides high-resolution mass data, enabling the determination of the elemental composition of the parent molecule and its fragments. After the compound is separated by HPLC, it is ionized (commonly via electrospray ionization, ESI) and enters the mass spectrometer. The QTOF analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy.

In the case of this compound (molecular formula C₁₄H₁₂O₅), QTOF-MS can confirm its molecular weight of 260.24 g/mol . nih.gov Furthermore, by inducing fragmentation (MS/MS), a characteristic fragmentation pattern is generated, which serves as a structural fingerprint. A proposed fragmentation pathway for this molecule involves characteristic losses that can be precisely measured by QTOF-MS, confirming the identity of the compound. researchgate.net

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

| Ion | Description | Proposed m/z |

|---|---|---|

| [M+H]⁺ | Protonated parent molecule | 261.07 |

| Fragment 1 | Loss of the methoxy-substituted phenyl ring | 137.02 |

| Fragment 2 | Loss of the trihydroxy-substituted phenyl ring | 121.03 |

This table is illustrative of expected fragmentation patterns based on the compound's structure. Actual m/z values may vary slightly based on experimental conditions.

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system. imtm.cz Ultra-High Performance Liquid Chromatography (UHPLC) coupled with TOF-MS is a cornerstone technology in this field due to its high resolution, speed, and sensitivity. imtm.cznih.gov This approach is particularly well-suited for untargeted metabolomics studies of plant extracts, where the goal is to obtain a broad chemical profile without pre-selecting target analytes. nih.gov

When analyzing an extract from a source such as Phaleria macrocarpa fruits, UHPLC-TOF-MS can generate a complex dataset of thousands of features, each defined by a precise mass and retention time. researchgate.netfrontiersin.org By comparing the accurate mass measurement for a detected feature against a database of known compounds, this compound can be tentatively identified. The high mass accuracy of TOF-MS minimizes false positives and allows for the calculation of a putative molecular formula. mdpi.com

The application of UHPLC-TOF-MS in metabolomics allows researchers to:

Profile the chemical constituents of a biological sample, revealing the presence of this compound alongside other related and unrelated metabolites. nih.gov

Differentiate between samples based on their metabolic fingerprints, for example, comparing different plant species or the effects of processing methods. mdpi.com

Identify potential biomarkers by correlating changes in metabolite levels with biological activities or specific conditions. mdpi.com

The method's high throughput and comprehensive nature make it an invaluable tool for discovering and characterizing compounds like this compound in complex mixtures. frontiersin.org

Biological Activities and Mechanistic Investigations of 2,6,4 Trihydroxy 4 Methoxybenzophenone in Vitro Studies

Neurobiological Research and Mechanistic Pathways

Investigations into the neurobiological effects of 2,6,4'-Trihydroxy-4-methoxybenzophenone have revealed significant neurotrophic activity, suggesting its potential as a research tool in neurodegenerative studies.

Studies have demonstrated that this compound possesses neurotrophic activity, evidenced by its ability to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells. chemfaces.comtargetmol.com PC-12 cells are a well-established model in neurobiological research as they respond to nerve growth factor (NGF) by ceasing proliferation and beginning to differentiate into neuron-like cells, characterized by the extension of neurites. nih.govresearchgate.netriken.jp

In bioassay-guided purification of extracts from Anemarrhena asphodeloides, this compound was identified as one of the active compounds that induced this morphological change. chemfaces.com The compound was shown to stimulate neurite outgrowth in PC-12 cells at a concentration of 50 µg/ml. chemfaces.comtargetmol.com This effect highlights the compound's potential to influence neuronal cell differentiation.

Table 1: Effect of this compound on Neurite Outgrowth

The capacity of this compound to promote neurite outgrowth in PC-12 cells implies a role in promoting neuronal differentiation. chemfaces.comtargetmol.com The differentiation of neural stem cells or progenitor cells into mature neurons is a critical process in nervous system development and repair. nih.govnih.gov Small molecules that can induce such differentiation are valuable tools for research. nih.gov

The neurotrophic effects of this compound suggest potential applications in the study of neurodegenerative diseases, such as Parkinson's disease, which are characterized by the progressive loss of neurons. nih.govnih.gov Phytochemicals that can induce neurotrophic factors or mimic their effects are considered potential therapeutic agents for these conditions. nih.gov By promoting neurite extension, a key step in neuronal development and regeneration, this compound serves as a compound of interest for investigating pathways that could counteract neuronal damage. nih.govnih.gov

Enzyme Inhibition Studies and Molecular Targets

In addition to its neurobiological effects, this compound has been evaluated for its ability to inhibit several key enzymes involved in metabolic and physiological processes.

Research has shown that this compound exhibits significant inhibitory activity against pancreatic lipase (B570770). chemfaces.comtargetmol.comnih.gov Pancreatic lipase is a crucial enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. nih.govresearchgate.netnih.gov

In studies screening compounds from Anemarrhena asphodeloides, this compound was identified as one of the primary constituents responsible for the extract's significant inhibition of porcine pancreatic lipase in an in vitro assay system. nih.govresearchgate.net While the precise kinetic mechanism for this specific compound has not been fully detailed in the available literature, inhibitors of pancreatic lipase often function by binding to the enzyme's active site. nih.govucl.ac.uk The inhibition mechanism typically involves preventing the enzyme from adsorbing to the substrate interface, which is a necessary step for its hydrolytic activity. researchgate.net

This compound has been identified as an inhibitor of testosterone (B1683101) 5α-reductase, although its activity is described as weak. chemfaces.comtargetmol.com This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgmdpi.com The inhibition of 5α-reductase is a clinical approach for conditions such as benign prostatic hyperplasia and androgenic alopecia. nih.gov

In an investigation of constituents from the diethyl ether extract of Anemarrhenae Rhizoma, this compound was identified as one of two active principles with inhibitory effects on testosterone 5α-reductase. chemfaces.com However, its inhibitory potency was found to be inferior to that of the co-isolated compound, cis-hinokiresinol. chemfaces.com

While this compound itself has not been reported to inhibit the proteasome, related compounds isolated alongside it from Anemarrhena asphodeloides have demonstrated this activity. chemfaces.com Specifically, 7-hydroxy-3-(4-hydroxybenzyl)chroman (B1245816) and broussonin B showed moderate inhibitory activities against the chymotrypsin-like activity of the proteasome. chemfaces.com

The proteasome is a large protein complex responsible for degrading unneeded or damaged proteins and contains multiple catalytic sites, including chymotrypsin-like, trypsin-like, and caspase-like activities. promega.commdpi.com The selective inhibition of the chymotrypsin-like activity has been specifically linked to the induction of neurite outgrowth in neuroblastoma cells. nih.gov This finding suggests a potential mechanistic link between the activities observed in the plant extract, where one compound (this compound) induces neurite outgrowth and other related compounds inhibit a proteasome activity known to regulate this process. chemfaces.comnih.gov

Table 2: In Vitro Enzyme Inhibition Profile

Inhibition of α-Glucosidase (as seen in structurally analogous compounds)

While direct studies on this compound's α-glucosidase inhibitory activity are not detailed, research into structurally similar compounds provides relevant insights. A study on a series of eighteen polyhydroxybenzophenones, which share the core benzophenone (B1666685) structure, demonstrated remarkable inhibitory activities on α-glucosidase. nih.gov In that study, 2,4,4',6-tetrahydroxybenzophenone was identified as a particularly potent competitive inhibitor of the enzyme, with an IC50 value of 10.62 µmol L⁻¹. nih.gov This suggests that the polyhydroxybenzophenone scaffold is a promising structure for the development of α-glucosidase inhibitors, which are therapeutic targets for managing postprandial hyperglycemia in diabetes. nih.govmdpi.com

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

The compound this compound, isolated from the ethyl acetate (B1210297) fraction of Phaleria macrocarpa fruits, has been a subject of investigation for its potential anticancer properties. nih.govnih.govresearchgate.net In vitro studies have focused on its effects on human colon carcinoma cells, revealing significant antiproliferative and pro-apoptotic activities. nih.govresearchgate.net

Research has demonstrated that this compound significantly inhibits the proliferation of HT-29 human colon carcinoma cells. nih.govnih.govresearchgate.net This inhibitory effect was observed to be both dose- and time-dependent. nih.govmdpi.com The viability of HT-29 cells was sharply affected when treated with the compound at concentrations ranging from 4 µM to 384 µM for 24, 48, and 72 hours. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined at different time points.

| Time Point | IC50 Value (µM) |

|---|---|

| 24 hours | 172 ± 2.21 |

| 48 hours | 144 ± 2.66 |

| 72 hours | 122 ± 1.69 |

Data sourced from Lay et al. (2014). nih.gov

Flow cytometry analysis was used to investigate the effect of this compound on the cell cycle distribution of HT-29 cells. nih.govresearchgate.net Treatment with the compound at a concentration of 115 µM (a determined IC50 value) resulted in a time-dependent arrest of the cells in the G0/G1 phase of the cell cycle. nih.govnih.govresearchgate.net This arrest in the G0/G1 phase prevents the cells from entering the S phase (DNA synthesis) and subsequently the G2/M phase (mitosis), thereby inhibiting cell division and proliferation. nih.gov

| Time Point | Control (% of Cells) | Treated (% of Cells) |

|---|---|---|

| 24 hours | 50.11% | 53.66% |

| 48 hours | 52.33% | 56.12% |

| 72 hours | 52.66% | 61.22% |

Data represents a time-dependent increase in the G0/G1 cell population upon treatment, as described by Lay et al. (2014). nih.gov

HT-29 cells treated with this compound exhibited distinct morphological changes characteristic of apoptosis when examined under a microscope. nih.govnih.govresearchgate.net These changes included cell shrinkage, the formation of membrane blebs, fragmentation of DNA, and the appearance of apoptotic nuclei. nih.govresearchgate.net Such alterations are hallmark features of programmed cell death, indicating that the compound's antiproliferative effect is mediated, at least in part, by the induction of apoptosis. nih.govnih.govresearchgate.net

To understand the molecular mechanism behind the induced apoptosis, Western blot analysis was performed. nih.govnih.govresearchgate.net The results revealed that treatment of HT-29 cells with this compound led to the upregulation of several key apoptotic regulatory proteins. nih.gov Specifically, an increase in the expression of the pro-apoptotic proteins PUMA (p53 upregulated modulator of apoptosis) and Bak was observed. nih.govnih.govresearchgate.net PUMA is known to activate the pro-apoptotic proteins Bax and Bak, which in turn permeabilize the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. nih.govnih.govresearchgate.net Interestingly, the expression of the anti-apoptotic proteins Bcl-2 and Mcl-1 was also found to be upregulated in a time-dependent manner. nih.govnih.gov The study suggested that the G0/G1 arrest and apoptosis in HT-29 cells might be associated with the upregulation of both anti-apoptotic proteins (Bcl-2, Mcl-1) and pro-apoptotic proteins (Bak, PUMA), indicating a complex regulatory mechanism. nih.gov

A crucial aspect of a potential anticancer agent is its selectivity, meaning it should target cancer cells while sparing normal, healthy cells. The cytotoxic profile of this compound was evaluated against non-cancerous cell lines. nih.govnih.govresearchgate.net The compound was found to cause little damage to WRL-68 (normal human liver) and MRC-5 (normal human lung fibroblast) cell lines. nih.govnih.govresearchgate.net This suggests a selective cytotoxic effect against the HT-29 colon carcinoma cells, highlighting its potential as a specific antiproliferative agent. nih.gov

Antioxidant Activity Investigations

The antioxidant potential of this compound has been evaluated using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This method is a common and straightforward technique for determining the free-radical scavenging ability of compounds. nih.gov The DPPH radical is a stable free radical that presents a deep purple color in solution and becomes decolorized to a yellow hue upon accepting a hydrogen atom or an electron from an antioxidant. nih.gov

In a study where this compound was isolated from the ethyl acetate extract of Mahkota Dewa (Phaleria macrocarpa) leaves, the compound demonstrated potent antioxidant activity. ugm.ac.id It exhibited an IC50 value of 10.57 µg/mL in the DPPH assay. ugm.ac.idtargetmol.comchemfaces.com This indicates a strong capacity for scavenging free radicals, which was noted to be close to the activity of the standard antioxidant quercetin (B1663063) (IC50 of 2.93 µg/mL) in the same study. ugm.ac.id The DPPH assay relies on the ability of antioxidants to donate electrons or hydrogen atoms, and the rate of reaction can be influenced by various experimental factors. mdpi.com

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | Assay | IC50 Value (µg/mL) | Source Organism |

|---|---|---|---|

| This compound | DPPH Radical Scavenging | 10.57 | Phaleria macrocarpa (leaves) |

| Quercetin (Standard) | DPPH Radical Scavenging | 2.93 | N/A |

The antioxidant capacity of phenolic compounds like this compound is fundamentally linked to their molecular structure, specifically the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings. nih.gov The primary center of antioxidant activity in phenolic acids is the phenolic hydroxyl group. nih.gov These groups act as hydrogen donors, which allows them to stabilize free radicals and terminate oxidative chain reactions. researchgate.net

The presence of multiple hydroxyl groups generally enhances antioxidant activity. nih.govresearchgate.net Dihydroxy phenolic acids, for instance, typically show higher antioxidant activity than their monohydroxy counterparts. nih.gov This is because phenolic hydroxyls are electron-donating groups that can increase the antioxidant potential of other hydroxyls on the same molecule. nih.gov The electron-donating ability of these functional groups is related to thermodynamic parameters such as O-H bond dissociation enthalpy and electron transfer enthalpy. cncb.ac.cn

Methoxy groups also play a significant role in modulating antioxidant activity. nih.govresearchgate.net Generally, an increased number of methoxy groups correlates with higher antioxidant activity in phenolic acids. nih.govresearchgate.net The methoxy group can enhance the electron-donating capacity of the molecule, thereby improving its ability to scavenge radicals. researchgate.net The combined presence and strategic positioning of both hydroxyl and methoxy groups on the benzophenone scaffold are crucial for the potent antioxidant activity observed in this compound.

Other Reported Preclinical Biological Activities from Structurally Related Benzophenones or Plant Extracts Containing this compound

Structurally related benzophenones have demonstrated notable anti-inflammatory effects through various mechanistic pathways. nih.govfrontiersin.org A key mechanism involves the inhibition of enzymes crucial to the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2). nih.govscielo.brscielo.br The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key inflammatory mediators. nih.govfrontiersin.org For example, the benzophenone derivative ketoprofen (B1673614) acts by inhibiting prostaglandin (B15479496) synthesis through the inhibition of both COX isoforms. mdpi.com

Studies on other benzophenone analogs have shown selective inhibition of COX-1 or COX-2. scielo.brscielo.br For instance, 4-hydroxy-4'-methoxybenzophenone was found to selectively inhibit the COX-1 isoform in an in vitro enzymatic assay. scielo.brscielo.br Beyond COX inhibition, benzophenone derivatives can also modulate other inflammatory mediators. nih.govfrontiersin.org Research has shown that some benzophenones can inhibit the production of nitric oxide (NO), a pro-inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govfrontiersin.orgfao.org They have also been reported to inhibit other pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govfrontiersin.org This modulation of multiple inflammatory pathways highlights the potential of the benzophenone scaffold as a source for anti-inflammatory agents. nih.govfrontiersin.org

The hepatoprotective effects of benzophenone derivatives are often linked to their antioxidant properties. nih.gov Oxidative stress is a key event in liver injuries induced by various hepatotoxic chemicals. nih.gov Studies on 2,4-dihydroxybenzophenone (B1670367) (BP-1) have shown that it can protect against acetaminophen-induced liver damage in mice. nih.gov Pre-treatment with BP-1 significantly reduced elevated serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and ameliorated liver histopathological damage. nih.gov The mechanism was associated with a reduction in hepatic lipid peroxidation and the preservation of glutathione (B108866) (GSH) levels, indicating that the protective effect stems from the mitigation of oxidative stress. nih.gov

Similarly, exposure to other benzophenones like benzophenone-3 (BP-3) has been studied in zebrafish models, revealing significant impacts on the liver. nih.govresearchgate.net Exposure to BP-3 led to histopathological changes in the liver, including inflammatory responses, and altered the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govresearchgate.netmdpi.com These findings suggest that while some benzophenones can be hepatotoxic at certain concentrations, others possess protective qualities, largely by counteracting oxidative damage. nih.govmdpi.com

Several benzophenone derivatives have been investigated for their potential as antimalarial agents. nih.govnih.gov Research into a series of amide and sulfonamide derivatives of 2,5-diaminobenzophenone revealed compounds with submicromolar activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Quantitative structure-activity relationship (QSAR) studies on benzophenone derivatives have aimed to optimize their antimalarial activity. nih.gov These studies suggest that the polarity of the benzophenone derivative is positively correlated with its antimalarial activity, and that electron-donating substituents are desirable for higher potency. nih.gov

Benzophenone glycosides, which are benzophenones attached to a sugar moiety, have also been a subject of interest. umn.edu While some studies focus on their α-glucosidase inhibitory properties for managing diabetes, the core benzophenone structure is a recognized pharmacophore in antimalarial drug discovery. umn.edu The synthesis of various benzophenone derivatives continues to be an active area of research to develop new and effective antimalarial compounds. nih.govresearchgate.net

Modulation of Lipid Metabolism (e.g., LDL Oxidation, SR-BI Expression)

In vitro investigations have revealed that this compound plays a role in lipid metabolism, primarily through its antioxidant properties and its influence on the expression of key receptors involved in cholesterol transport.

Inhibition of LDL Oxidation: Low-density lipoprotein (LDL) oxidation is a critical initiating step in the development of atherosclerosis. Oxidized LDL (ox-LDL) is taken up by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques. The antioxidant capacity of a compound is a strong indicator of its potential to inhibit this process. This compound has demonstrated significant antioxidant activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, exhibiting an IC50 value of 10.57 µg/mL. healthbiotechpharm.orgnih.gov This potent antioxidant effect suggests a mechanism by which the compound can protect LDL particles from oxidative modification initiated by free radicals, thereby interfering with a key event in atherogenesis. While direct studies on the inhibition of copper-induced LDL oxidation by this specific benzophenone are not extensively documented, its proven free-radical scavenging ability provides a strong basis for this protective role. healthbiotechpharm.orgnih.gov

Scavenger Receptor Class B Type I (SR-BI) Expression: The Scavenger Receptor Class B Type I (SR-BI) is a crucial high-density lipoprotein (HDL) receptor that mediates the selective uptake of cholesterol from HDL into the liver, playing a central role in reverse cholesterol transport. nih.govyoutube.com Upregulation of SR-BI expression is a therapeutic target for managing hypercholesterolemia. An in vitro study investigating the effects of this compound, isolated from Phaleria macrocarpa leaves, demonstrated its capacity to modulate this receptor. nih.govyoutube.com At a concentration of 12.5 µg/mL, the compound was found to increase the transcriptional activity of the SR-BI promoter, resulting in a 60% increase in SR-BI expression. nih.govyoutube.com This finding indicates that the compound can contribute to lipid regulation by enhancing the pathways responsible for clearing cholesterol from circulation.

Interactive Data Table: In Vitro Lipid Modulation Activities

| Biological Target | Assay | Key Finding | Concentration | Source(s) |

|---|---|---|---|---|

| Free Radical Scavenging | DPPH Assay | IC50 of 10.57 µg/mL | 10.57 µg/mL | healthbiotechpharm.org, nih.gov |

| SR-BI Expression | Luciferase Reporter Assay | 60% increase in expression | 12.5 µg/mL | nih.gov, youtube.com |

Anti-platelet Aggregation Mechanisms

Platelet aggregation is a fundamental process in thrombosis, and its inhibition is a key strategy in the prevention of cardiovascular diseases. The mechanisms of anti-platelet drugs often involve targeting pathways such as thromboxane (B8750289) A2 synthesis, ADP-mediated signaling through P2Y12 receptors, or the final common pathway involving glycoprotein (B1211001) IIb/IIIa receptor activation. youtube.comderangedphysiology.commsdmanuals.com

Despite the compound being isolated from medicinal plants like Phaleria macrocarpa, which are traditionally used for various ailments, a review of the current scientific literature reveals a lack of specific in vitro studies investigating the anti-platelet aggregation mechanisms of this compound. nih.govscienceopen.com Therefore, its specific effects on platelet function and the underlying molecular pathways remain to be elucidated.

Structure Activity Relationship Sar Studies of 2,6,4 Trihydroxy 4 Methoxybenzophenone and Its Analogues

Influence of Hydroxylation Patterns on Biological Specificity

The arrangement of hydroxyl groups on the benzophenone (B1666685) core is a critical determinant of the molecule's interaction with biological targets, leading to varying degrees of enzyme inhibition and cytotoxicity.

The inhibitory activity of benzophenone derivatives against enzymes like pancreatic lipase (B570770) and α-glucosidase is highly dependent on the positioning of hydroxyl groups. 2,6,4'-Trihydroxy-4-methoxybenzophenone has demonstrated significant inhibitory activity against pancreatic lipase. targetmol.comchemfaces.com Pancreatic lipase is a crucial enzyme in the digestion and absorption of dietary fats, and its inhibition is a therapeutic strategy for managing obesity. researchgate.netmdpi.com Similarly, α-glucosidase inhibitors are used in the management of type 2 diabetes as they delay carbohydrate digestion and glucose absorption. nih.govumn.edu

Research on various benzophenone analogues has revealed that the presence and location of hydroxyl groups can confer selectivity and potency. For instance, studies on other phenolic compounds have shown that specific hydroxylation patterns can lead to potent and selective inhibition of either pancreatic lipase or α-glucosidase.

Table 1: Enzyme Inhibitory Activity of Selected Benzophenone Analogues

| Compound | Target Enzyme | Activity |

|---|---|---|

| This compound | Pancreatic Lipase | Significant Inhibition targetmol.comchemfaces.com |

| Analogues with varied hydroxylation | α-Glucosidase | Potent Inhibition (compound specific) nih.gov |

| Analogues with varied hydroxylation | Pancreatic Lipase | Potent Inhibition (compound specific) researchgate.net |

The benzoyl group is a fundamental component of the benzophenone structure and contributes to its biological activities, including cytotoxic effects. nih.gov While this compound itself exhibits low cytotoxic effects against HeLa and 3T3 cell lines, modifications to the benzophenone scaffold, including the benzoyl moiety, can significantly alter this activity. targetmol.comchemfaces.com For instance, the substitution on the benzoyl ring can influence the molecule's ability to induce apoptosis in cancer cell lines. researchgate.net The integration of the benzophenone moiety with other heterocyclic analogues can enhance anti-tumor activity. nih.gov

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 132 targetmol.comchemfaces.com |

| 3T3 | 158 targetmol.comchemfaces.com |

| HT-29 (Human Colon Carcinoma) | Proliferation Inhibition researchgate.net |

Effects of Methoxylation on Bioactivity and Bioavailability

The presence and position of methoxy (B1213986) groups on the benzophenone skeleton can modulate the compound's physicochemical properties, such as lipophilicity, which in turn affects its bioactivity and ability to cross biological membranes.

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for its potential neuropharmacological effects. The lipophilicity of a molecule is a key factor governing its BBB permeability. Methoxylation generally increases the lipophilicity of a compound compared to its hydroxylated counterpart. Studies on other benzophenones, such as Benzophenone-3 (BP-3), have shown that they can cross the blood-brain barrier. researchgate.netnih.govnih.gov This suggests that the methoxy group in this compound could potentially influence its ability to permeate the BBB, a property that would be relevant for its observed neurotrophic activities. targetmol.comchemfaces.com However, the interplay of hydroxyl and methoxy groups creates a complex relationship between structure and BBB permeation that requires specific investigation for this particular compound.

Impact of Glycosylation on Pharmacological Potency and Target Interaction

The attachment of sugar moieties to the benzophenone core, a process known as glycosylation, can significantly alter the pharmacological profile of the parent compound. nih.gov Glycosylation can affect solubility, stability, and interaction with biological targets. scielo.brpolyphenols-site.com

Comparative Analysis with Structurally Analogous Natural and Synthetic Benzophenones

The biological activity of benzophenones is profoundly influenced by the nature, position, and number of substituents on their diaryl ketone framework. A comparative analysis of this compound with other natural and synthetic analogues reveals critical structure-activity relationships (SAR) and highlights how subtle molecular modifications can lead to vastly different pharmacological profiles.

Comparison with Natural Benzophenones

The structural diversity among naturally occurring benzophenones is vast, ranging from simple hydroxylated and methoxylated derivatives to complex polyisoprenylated and cyclized structures. nih.govrsc.org These compounds have been isolated from various plant families and fungi and exhibit a wide spectrum of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. nih.govmdpi.comrsc.org

The substitution pattern of this compound, with hydroxyl groups at positions 2, 6, and 4' and a methoxy group at position 4, is a key determinant of its activity. The 2,6-dihydroxy substitution on the first ring and the 4'-hydroxy on the second are crucial. Natural benzophenones often feature different oxygenation patterns, such as the 2,4,6-trihydroxy substitution, which is common in species of the genus Hypericum. mdpi.com

Many of the most potent natural benzophenones, particularly those from the Clusiaceae family, are polyisoprenylated benzophenones (PPBS). rsc.orgresearchgate.net These molecules possess intricate bicyclic or polycyclic core structures, such as the bicyclo[3.3.1]nonane-2,4,9-trione system, which is absent in simple benzophenones like the title compound. rsc.orgresearchgate.net This added structural complexity and lipophilicity from prenyl or geranyl groups often correlate with enhanced bioactivity. researchgate.net

For instance, while this compound shows moderate antioxidant activity and low cytotoxicity, other natural benzophenones with different substitution patterns exhibit more potent effects. targetmol.comchemfaces.com The comparison underscores that while the basic benzophenone scaffold is a privileged structure, specific hydroxylation patterns and the addition of lipophilic side chains are critical for potent biological actions like cytotoxicity.

| Compound | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | - Tri-hydroxylated

| - Antioxidant (DPPH IC50: 10.57 µg/mL)

| targetmol.comchemfaces.com |

| Guttiferone A | - Polyisoprenylated

| - Potent anti-HIV activity

| researchgate.net |

| Mangiferin (a xanthone, structurally related) | - C-glucosylxanthone

| - Antioxidant

| researchgate.net |

Comparison with Synthetic Benzophenones

Synthetic benzophenone analogues are often developed through targeted optimization to achieve high potency and selectivity for a specific biological target. acs.orgnih.gov This contrasts with the broader, often moderate, activity profile of many natural benzophenones.

Anti-HIV Agents: Extensive SAR studies have led to the development of benzophenones as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.org These synthetic analogues require specific structural features for high-affinity binding to the enzyme's non-nucleoside pocket. Key modifications include the introduction of an amide linker and specific substitutions on the aromatic rings, which are absent in this compound. For example, the potent inhibitor GW678248 incorporates features optimized for binding to both wild-type and mutant forms of HIV reverse transcriptase, demonstrating how synthetic chemistry can tailor a scaffold for a precise molecular target. acs.org

Antibacterial Agents: Research into synthetic benzophenones has yielded novel antibacterial agents. One class consists of benzophenone-based tetraamides that show potent activity against multidrug-resistant bacteria like MRSA and VRE. nih.govacs.org SAR studies revealed that both the benzophenone core and the presence of a cationic group are absolutely essential for their antibacterial action, which proceeds via depolarization of the bacterial membrane. nih.govacs.org The structure of this compound lacks the amide and cationic functionalities required for this mechanism.

Anti-inflammatory Agents: A series of 4-aminobenzophenones have been synthesized as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov The initial lead compound was systematically optimized, revealing that an amino group and other specific substitutions were critical for potent inhibition of pro-inflammatory cytokines. Molecular modeling suggested that the benzophenone carbonyl group forms a crucial hydrogen bond with the methionine-109 residue in the enzyme's active site. nih.gov This targeted interaction is a hallmark of synthetic drug design and is distinct from the activities reported for this compound, which lacks the necessary amino group for such specific kinase inhibition.

| Compound Class | Key Structural Features for Activity | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| This compound | - Hydroxyl and methoxy groups | - Antioxidant, Neurotrophic, Pancreatic lipase inhibition | targetmol.comchemfaces.com |

| Anti-HIV Benzophenones (e.g., GW678248) | - Amide linker

| - Potent and selective inhibition of HIV Reverse Transcriptase | acs.org |

| Antibacterial Benzophenone Tetraamides | - Benzophenone core

| - Broad-spectrum antibacterial (membrane depolarization) | nih.govacs.org |

| Anti-inflammatory Aminobenzophenones | - 4-amino group

| - Potent and selective inhibition of p38 MAP Kinase | nih.gov |

This comparative analysis demonstrates that while the benzophenone scaffold is a versatile platform for biological activity, the specific functionalization dictates the ultimate therapeutic potential. Natural benzophenones like this compound often possess a range of moderate activities, whereas synthetic analogues are typically engineered through rigorous SAR studies to exhibit high potency and selectivity for a single, well-defined molecular target.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. While specific molecular docking studies for 2,6,4'-Trihydroxy-4-methoxybenzophenone are not extensively detailed in publicly available literature, its known inhibitory activities against pancreatic lipase (B570770) and testosterone (B1683101) 5α-reductase make it a prime candidate for such in silico analysis. targetmol.comnih.gov

Research on other benzophenone (B1666685) derivatives has demonstrated the utility of molecular docking in understanding their binding to various enzymes. researchgate.net For instance, studies on novel benzophenone derivatives as cyclooxygenase (COX) inhibitors have used molecular docking to reveal key interactions within the enzyme's active site. researchgate.net

A hypothetical molecular docking study of this compound with pancreatic lipase could reveal the specific amino acid residues it interacts with. The hydroxyl and methoxy (B1213986) groups would likely form hydrogen bonds and other interactions within the enzyme's catalytic pocket, explaining its inhibitory effect. biointerfaceresearch.com Similarly, docking this compound into the active site of testosterone 5α-reductase could elucidate the structural basis for its weak inhibitory activity and guide the design of more potent inhibitors. targetmol.comchemrxiv.org

Table 1: Hypothetical Molecular Docking Results for this compound with Pancreatic Lipase

| Interacting Residue | Interaction Type | Distance (Å) |

| SER152 | Hydrogen Bond | 2.1 |

| ASP176 | Hydrogen Bond | 2.5 |

| HIS263 | Pi-Pi Stacking | 3.8 |

| PHE77 | Hydrophobic | 4.2 |

This table is illustrative and represents potential interactions that could be identified in a molecular docking study.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govsemanticscholar.org These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. For this compound, DFT calculations could be employed to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface.

Studies on other benzophenone derivatives have utilized DFT to understand their electronic properties and how these relate to their function, for example, as photoinitiators. nih.gov The distribution of electron density, calculated through DFT, is crucial for understanding how the molecule interacts with biological targets. The HOMO-LUMO energy gap can provide information about the molecule's chemical reactivity and kinetic stability.

Table 2: Exemplary Quantum Chemical Properties of a Benzophenone Derivative Calculated by DFT

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

This table provides example data that could be generated for this compound using DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational changes, and interactions with their environment, such as a solvent or a biological membrane.